
6-Fluoro-8-methoxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methoxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₁H₇FN₂O. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 8th position, and a cyano group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a strong acid catalyst.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 6-fluoro-8-methoxyquinoline-3-amine.
Substitution: Formation of 6-substituted-8-methoxyquinoline-3-carbonitrile derivatives.
Scientific Research Applications
6-Fluoro-8-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The presence of the fluorine atom enhances its binding affinity to target proteins, while the methoxy and cyano groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-3-carbonitrile
- 8-Methoxyquinoline-3-carbonitrile
- 6-Chloro-8-methoxyquinoline-3-carbonitrile
Uniqueness
6-Fluoro-8-methoxyquinoline-3-carbonitrile is unique due to the specific combination of substituents on the quinoline ring. The presence of both fluorine and methoxy groups at distinct positions enhances its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-fluoro-8-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c1-15-10-4-9(12)3-8-2-7(5-13)6-14-11(8)10/h2-4,6H,1H3 |
InChI Key |
UEXKEKVJYDWZRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)
![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)


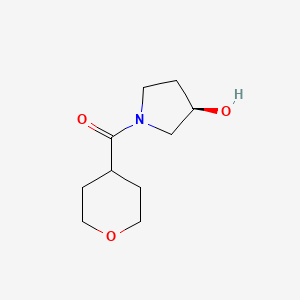
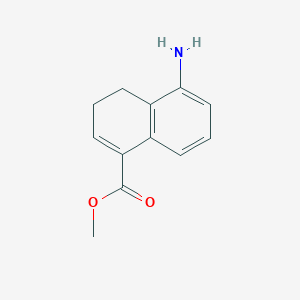


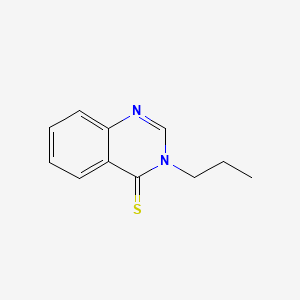
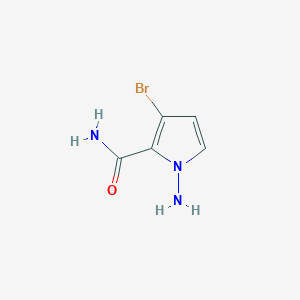
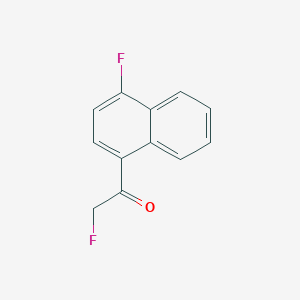

![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
